7-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Overview
Description
7-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is an organic compound featuring a rich tapestry of chemical structures, combining elements of thiazole, pyridine, triazole, and pyrimidinone. This complex molecular architecture underscores its potential for diverse biochemical interactions and its relevance in advanced scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multiple steps, beginning with the assembly of the thiazole ring and subsequent functionalization to introduce the chlorophenyl group. This process is followed by the formation of the pyrido-triazolo-pyrimidinone core through cyclization reactions under specific conditions, such as the use of phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production may scale up these methods, employing optimized conditions to maximize yield and purity. This often involves automated synthesis systems and high-throughput screening to identify the most efficient catalytic and reaction conditions. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial.
Chemical Reactions Analysis
Types of Reactions
7-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, often using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), can target specific functional groups within the molecule, potentially modifying the thiazole or pyridine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic rings, further diversifying the compound's properties.
Common Reagents and Conditions
Common reagents include:
Oxidation: KMnO₄, H₂O₂
Reduction: NaBH₄, LiAlH₄
Substitution: Nucleophiles (e.g., ammonia, amines), Electrophiles (e.g., halogens, sulfonates)
Major Products
The major products of these reactions vary based on the specific conditions but generally include modified versions of the original compound with new functional groups or altered ring structures.
Scientific Research Applications
Chemistry
In chemistry, this compound is explored for its unique structural motifs, which can serve as templates for designing new molecules with similar or enhanced properties. Its multi-ring system makes it a candidate for studying aromaticity and conjugation.
Biology
In biological research, the compound’s potential as a biochemical probe or enzyme inhibitor is of interest. Studies often focus on its interactions with proteins and nucleic acids.
Medicine
Medically, the compound may be investigated for its potential therapeutic properties, such as anticancer, antiviral, or antibacterial activities. Its diverse functional groups could enable binding to various biological targets.
Industry
Industrial applications might include its use as a precursor in the synthesis of more complex molecules or as a component in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exerts its effects depends on its interaction with specific molecular targets. Typically, this involves:
Molecular Targets: Enzymes, receptors, or nucleic acids that interact with the compound via non-covalent interactions such as hydrogen bonding, π-π stacking, or hydrophobic effects.
Pathways Involved: Various biochemical pathways, including signal transduction, gene expression regulation, or metabolic processes, can be influenced by the compound’s presence.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fused heterocyclic systems like:
7-[5-(4-methylphenyl)-1,3-thiazol-2-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
7-[5-(4-fluorophenyl)-1,3-thiazol-2-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Highlighting Its Uniqueness
The key to this compound’s uniqueness lies in the specific combination of its functional groups and ring systems, which confer distinct electronic, steric, and reactive properties, setting it apart from other similar molecules.
Hope this deep dive gives you a thorough understanding of this intriguing compound!
Properties
IUPAC Name |
11-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN6OS/c18-11-3-1-10(2-4-11)14-8-20-17(26-14)23-6-5-13-12(15(23)25)7-19-16-21-9-22-24(13)16/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYNMBNENQCUSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)N3C=CC4=C(C3=O)C=NC5=NC=NN45)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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